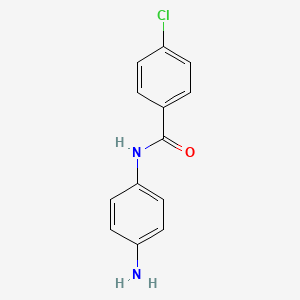

N-(4-Aminophenyl)-4-chlorobenzamide

Description

Contextualization within Amide Chemistry and Benzamide (B126) Derivatives

The core of N-(4-Aminophenyl)-4-chlorobenzamide's structure is the amide functional group (-C(=O)N-), one of the most fundamental and pervasive linkages in organic chemistry and biochemistry. Amides form the backbone of proteins and are present in a vast number of synthetic polymers, natural products, and pharmaceutical agents.

This compound is specifically a derivative of benzamide. Benzamides are amides of benzoic acid, characterized by a benzene (B151609) ring attached to the carbonyl carbon of the amide group. This compound is a disubstituted benzamide, featuring two key substitutions that define its identity:

A 4-chlorophenyl group attached to the carbonyl carbon.

An N-(4-aminophenyl) group attached to the amide nitrogen.

This structure, therefore, combines features of a halogenated aromatic ring and an aromatic amine, making it a member of the diaryl amide class. Its chemical identity is summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 23600-46-6 chemicalbook.com |

| Molecular Formula | C₁₃H₁₁ClN₂O scbt.comchemicalbook.com |

| Molecular Weight | 246.69 g/mol chemicalbook.comchemicalbook.com |

| Classifications | Amide, Amine, Aryl Halide bldpharm.com |

A common synthetic pathway for N-(4-aminophenyl)-substituted benzamides involves a multi-step process. researchgate.net Typically, it begins with the conversion of a substituted benzoic acid (like 4-chlorobenzoic acid) into its more reactive acyl chloride form using a reagent such as thionyl chloride (SOCl₂). researchgate.net This acyl chloride is then reacted with p-nitroaniline. researchgate.net In the final step, the nitro group of the resulting intermediate is reduced to an amino group, often through catalytic hydrogenation with palladium on carbon (Pd/C), to yield the final N-(4-aminophenyl)-substituted benzamide product. researchgate.net

Some predicted physicochemical properties for this compound are listed below, offering insight into its potential behavior in various chemical environments.

| Predicted Property | Value |

| Boiling Point | 348.6±27.0 °C chemicalbook.com |

| Density | 1.351±0.06 g/cm³ chemicalbook.com |

| pKa (acid dissociation constant) | 12.77±0.70 chemicalbook.com |

Rationale for Academic Investigation of this compound

The academic interest in this compound is not arbitrary but is rooted in the extensive history of benzamide derivatives as scaffolds in medicinal chemistry. The rationale for its investigation is primarily driven by the search for new therapeutic agents, as analogous structures have shown significant biological activity.

Research has demonstrated that molecules with a substituted benzamide core are promising candidates for developing enzyme inhibitors. For instance:

VEGFR-2 Inhibition: A series of N-(4-aminophenyl)-substituted benzamides has been synthesized and investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. researchgate.net

DNMT Inhibition: Analogues of the benzamide-containing compound SGI-1027 have been designed as inhibitors of DNA methyltransferases (DNMTs). nih.gov These enzymes are crucial in epigenetics, and their inhibition is a strategy for cancer treatment. nih.gov

MAO-B Inhibition: Halo-substituted analogues of N-(2-aminoethyl)benzamide have been identified as potent, reversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurological disorders. nih.gov

The synthesis and study of this compound and related compounds are therefore part of a broader effort in drug discovery. By creating and testing new variations of this chemical scaffold, researchers aim to elucidate structure-activity relationships and identify novel compounds with improved potency and selectivity for specific biological targets. nih.gov

Properties

IUPAC Name |

N-(4-aminophenyl)-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSQNIFSCOEHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359364 | |

| Record name | N-(4-Aminophenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23600-46-6 | |

| Record name | N-(4-Aminophenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Aminophenyl 4 Chlorobenzamide

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a cornerstone in the synthesis of N-(4-Aminophenyl)-4-chlorobenzamide, primarily involving the reduction of a nitro group to an amine. This transformation is crucial for introducing the aminophenyl moiety of the target molecule. Various catalytic systems have been effectively employed for this purpose.

Palladium-Carbon Catalyzed Reduction of Nitro Derivatives

Palladium on carbon (Pd/C) is a widely utilized and highly efficient heterogeneous catalyst for the reduction of nitroarenes. nih.govresearchgate.net This method offers high chemoselectivity, typically proceeding under mild reaction conditions with hydrogen gas or a hydrogen transfer agent.

The synthesis of N-(4-aminophenyl)-substituted benzamides can be achieved through the catalytic hydrogenation of their corresponding nitro precursors. In a typical procedure, a 4-chloro nitro derivative is subjected to hydrogenation in the presence of a palladium catalyst. For instance, the hydrogenation of a functionalized active pharmaceutical ingredient (API) surrogate, N-4-nitrophenyl nicotinamide, is effectively catalyzed by stabilized palladium nanoparticles to yield the corresponding primary amine with high chemoselectivity. rsc.orgmit.edu This process demonstrates the feasibility of selectively reducing a nitro group without affecting other reducible functional groups within the molecule. mit.edu The reaction is often carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), under a hydrogen atmosphere. The efficiency of the reduction can be influenced by factors such as catalyst loading, hydrogen pressure, and reaction temperature.

A general representation of this conversion is the reduction of a nitroaromatic compound to an aromatic amine, a foundational reaction in organic synthesis. nih.gov This transformation is pivotal in constructing the N-(4-aminophenyl) portion of the target molecule from a readily available nitro-substituted starting material.

In a multi-step synthesis, a dinitro intermediate such as 4-nitro-N-(4-nitrophenyl)benzamide can be synthesized and subsequently reduced to form this compound. The reduction of both nitro groups is a critical step. A related process involves the dinitration of N-(4'-nitrobenzoyl)-aniline to yield N-(4'-nitrobenzoyl)-2,4-dinitroaniline, which is then reduced. google.com The reduction of such trinitro compounds to the corresponding triamine is successfully achieved using agents like sodium or ammonium (B1175870) hydrosulphide. google.com

Similarly, the catalytic hydrogenation of 4-nitrodiphenylamine (B16768) to p-phenylenediamine (B122844) analogues has been demonstrated using catalysts like Raney nickel or palladium. psu.edu This transfer hydrogenation can be performed in a single stage, highlighting the efficiency of this method for reducing nitro groups on different aromatic rings within the same molecule. psu.edu The choice of catalyst and reaction conditions is crucial to ensure the complete reduction of all nitro groups to their corresponding amines.

Iron Powder Reduction Methods

An alternative and classical method for the reduction of nitroarenes is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, or a salt like ammonium chloride. chemicalbook.com This method is often favored in laboratory and industrial settings due to its cost-effectiveness and operational simplicity.

For the synthesis of related aminobenzamides, such as N-(4'-Chlorophenyl)-3-aminobenzamide, iron powder in the presence of ammonium chloride in methanol has been used to reduce the corresponding nitro compound with a high yield of 97%. chemicalbook.com The reaction typically involves refluxing the nitro compound with iron powder and an acidic promoter. The iron is oxidized while the nitro group is reduced to an amine. Following the reaction, the iron oxides are typically removed by filtration.

| Reduction Method | Catalyst/Reagent | Substrate | Product | Yield | Reference |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Nitroarenes | Aromatic Amines | Generally High | nih.govresearchgate.net |

| Catalytic Hydrogenation | Stabilized Pd Nanoparticles | N-4-nitrophenyl nicotinamide | N-4-aminophenyl nicotinamide | High | rsc.orgmit.edu |

| Iron Powder Reduction | Iron Powder / Ammonium Chloride | 3-Nitro-N-(4-chlorophenyl)benzamide | 3-Amino-N-(4-chlorophenyl)benzamide | 97% | chemicalbook.com |

Precursor Synthesis and Amidation Reactions

Preparation of Acyl Chlorides from Benzoic Acids

The most common method for activating a benzoic acid for amidation is its conversion to the corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent.

A prevalent method for synthesizing 4-chlorobenzoyl chloride is the reaction of 4-chlorobenzoic acid with thionyl chloride (SOCl₂). The reaction is often carried out by heating the mixture, and the excess thionyl chloride can be removed by distillation to yield the crude acyl chloride. Another common chlorinating agent used for this transformation is phosphorus pentachloride (PCl₅). orgsyn.org

Alternatively, 4-chlorobenzoyl chloride can be prepared from 4-chlorobenzotrichloride (B167033) by reacting it with water in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). google.com This process is conducted at temperatures below 80°C to avoid hydrolysis of the desired acid chloride. google.com

| Starting Material | Reagent | Product | Key Conditions | Reference |

| 4-Chlorobenzoic Acid | Thionyl Chloride (SOCl₂) | 4-Chlorobenzoyl Chloride | Heating at 80°C | |

| o-Chlorobenzoic Acid | Phosphorus Pentachloride (PCl₅) | o-Chlorobenzoyl Chloride | - | orgsyn.org |

| 4-Chlorobenzotrichloride | Water / Iron(III) Chloride (FeCl₃) | 4-Chlorobenzoyl Chloride | Temperature below 80°C | google.com |

Once 4-chlorobenzoyl chloride is synthesized, it can be reacted with 1,4-phenylenediamine (p-phenylenediamine) in an amidation reaction to form this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Amidation with Nitroaniline Derivatives

The synthesis of this compound can be effectively achieved through a two-step process commencing with the amidation of a nitroaniline derivative, followed by the reduction of the nitro group. This methodology is a common and versatile route for the preparation of various substituted benzanilides. nih.govresearchgate.netresearchgate.net

The initial step involves the reaction of 4-nitroaniline (B120555) with 4-chlorobenzoyl chloride. researchgate.netresearchgate.net This reaction, a classic example of Schotten-Baumann conditions, is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene (B28343), and in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netresearchgate.netmdpi.com Triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently employed for this purpose. researchgate.netresearchgate.net The reaction proceeds readily at room temperature to afford the intermediate, N-(4-nitrophenyl)-4-chlorobenzamide. researchgate.netresearchgate.net

The subsequent and final step is the reduction of the nitro group in N-(4-nitrophenyl)-4-chlorobenzamide to an amino group, yielding the target compound. Several reducing agents can be employed for this transformation. A widely used method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This method is often preferred due to its high efficiency and the clean nature of the reaction, typically proceeding under mild conditions in a solvent like ethanol. researchgate.net

Alternatively, metal-based reducing agents in acidic or neutral media can be utilized. For instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is an effective reagent for this reduction. researchgate.net Another common method involves the use of iron powder in the presence of acetic acid or ammonium chloride. nih.govrsc.org

Detailed research findings have demonstrated the successful application of this synthetic strategy. For example, the reaction of 4-chlorobenzoyl chloride with p-nitroaniline in dry DCM with TEA as a base, followed by Pd/C-catalyzed hydrogenation in ethanol, has been reported to produce this compound. researchgate.net Similarly, the synthesis has been achieved using 4-nitroaniline and 4-chlorobenzoyl chloride in toluene with DIPEA, followed by reduction with SnCl₂·2H₂O in ethanol. researchgate.net

The table below summarizes the key reagents and conditions for the amidation and subsequent reduction steps.

Table 1: via Nitroaniline Derivatives

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| Amidation | 4-nitroaniline, 4-chlorobenzoyl chloride | Dichloromethane, Triethylamine, Room Temperature, 24 hours | N-(4-nitrophenyl)-4-chlorobenzamide |

| Reduction | N-(4-nitrophenyl)-4-chlorobenzamide | H₂, Pd/C, Ethanol, 30 minutes | This compound |

| Amidation | 4-nitroaniline, 4-chlorobenzoyl chloride | Toluene, Diisopropylethylamine, Microwave, 100°C | N-(4-nitrophenyl)-4-chlorobenzamide |

Derivatization Strategies and Analogue Synthesis

Construction of Fused Heterocyclic Systems

The N-(4-aminophenyl) benzamide (B126) framework is a key building block for synthesizing fused heterocyclic compounds like furopyrimidines and thienopyrimidines. These scaffolds are of significant interest in medicinal chemistry.

The synthesis of N-(4-aminophenyl)-substituted benzamides is a crucial step in the development of furopyrimidine-based derivatives. researchgate.net The general synthetic route begins with the reaction of a substituted benzoic acid with thionyl chloride to form the corresponding acyl chloride. researchgate.net This intermediate then reacts with p-nitroaniline. The resulting nitro compound is subsequently reduced, typically via catalytic hydrogenation with palladium on carbon (Pd/C), to yield the N-(4-aminophenyl)-substituted benzamide. researchgate.net This amine can then undergo further reactions to construct the fused furopyrimidine ring system.

Similar to furopyrimidines, thienopyrimidine scaffolds can be synthesized using N-(4-aminophenyl) benzamide derivatives. researchgate.net Thienopyrimidines are a class of compounds characterized by a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. researchgate.netibmmpeptide.com Their structural similarity to natural purines like adenine (B156593) and guanine (B1146940) makes them an important area of research. researchgate.netibmmpeptide.comnih.gov The synthesis often starts from 2-aminothiophene derivatives which are cyclized to form the thienopyrimidin-4-one core. nih.govnih.gov This core can be chlorinated with reagents like phosphorus oxychloride (POCl₃) to produce a 4-chlorothienopyrimidine intermediate. nih.govmdpi.com This intermediate is then coupled with various amines, including derivatives related to the N-(4-aminophenyl) benzamide structure, to generate the final thienopyrimidine analogues. nih.govmdpi.com

Creation of Urea-Based Analogues

The primary amine of N-(4-aminophenyl)-4-chlorobenzamide is a key functional group for the synthesis of a wide array of urea-based analogues.

A common strategy for synthesizing 1-(4-aminophenyl)-3-substituted phenylureas involves the reaction of p-nitroaniline with a suitable isocyanate in a solvent like dichloromethane (B109758) (DCM). researchgate.net This reaction forms a nitro-urea intermediate. researchgate.net The nitro group is then reduced to a primary amine using a catalyst such as palladium on carbon (Pd/C) in methanol (B129727), yielding the final 1-(4-aminophenyl)-3-substituted phenylurea derivative. researchgate.netresearchgate.net This method provides a versatile route to a variety of urea (B33335) compounds by simply changing the isocyanate reactant. researchgate.netresearchgate.net

In a related synthetic approach, 1-(2-aminophenyl)-3-arylurea derivatives can also be prepared. nih.gov The synthesis of these ortho-amino analogues is of interest for exploring the positional effects of the amino group on the molecule's properties. nih.gov Research has been conducted on the synthesis and evaluation of a series of these novel 1-(2-aminophenyl)-3-arylurea derivatives. nih.gov One related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, was synthesized and found to be a potent histone deacetylase (HDAC) inhibitor. nih.gov

Benzamide-Derived Chalcones and Related Structures

The this compound scaffold can be modified to produce chalcone (B49325) derivatives. Chalcones are typically synthesized via the Claisen-Schmidt condensation between an acetophenone (B1666503) and a substituted benzaldehyde (B42025) in the presence of a base. asianpubs.orgrasayanjournal.co.in

To create a chalcone from the parent compound, N-(4-acetyl-phenyl)-4-chloro-benzamide is required as a precursor. sigmaaldrich.com This intermediate can be synthesized and then undergo a base-catalyzed condensation reaction with various aryl aldehydes. asianpubs.orgnih.gov This reaction involves mixing equimolar quantities of the N-(4-acetylphenyl)-4-chlorobenzamide and the chosen aldehyde in a solvent like ethanol (B145695), followed by the addition of an aqueous base such as potassium hydroxide (B78521). asianpubs.org This pathway allows for the creation of a diverse library of benzamide-derived chalcones by varying the structure of the aryl aldehyde. acs.org

Synthesis of N-(4-acetyl-phenyl)-4-chloro-benzamide precursors

The synthesis of N-(4-acetyl-phenyl)-4-chloro-benzamide serves as a foundational step for further chemical transformations. This precursor is typically prepared through the reaction of a substituted benzoyl chloride with an aminophenol derivative. For instance, the reaction of p-amino acetophenone with p-substituted benzoyl chloride yields N-(4-acetyl-phenyl)-4-substituted-benzamide. wisdomlib.org This amide formation is a common strategy in organic synthesis. nih.gov

A related synthesis involves the reaction of 4-aminoacetophenone with 4-chlorobenzoyl chloride. While specific details for this exact reaction are not abundant in the provided results, the general principle of acylating an amino group on an acetophenone core is a well-established method. wisdomlib.org The resulting N-(4-acetyl-phenyl)-4-chloro-benzamide is a stable intermediate that can be used in subsequent reactions. sigmaaldrich.com

Claisen-Schmidt Condensation for Chalcone Formation

The N-(4-acetyl-phenyl)-4-chloro-benzamide precursor is particularly useful for synthesizing chalcones through the Claisen-Schmidt condensation. wisdomlib.orgscispace.com This reaction involves the condensation of an aromatic ketone (in this case, the acetyl group of the benzamide derivative) with an aromatic aldehyde in the presence of a base, typically an alkali hydroxide like NaOH or KOH in an alcoholic solvent. wisdomlib.orgrasayanjournal.co.in

This method is widely employed for the synthesis of α,β-unsaturated ketones, known as chalcones. scispace.com The reaction of N-(4-acetyl-phenyl)-4-chloro-benzamide with various substituted aromatic aldehydes leads to the formation of a diverse range of chalcone derivatives. wisdomlib.org These chalcones are characterized by the presence of a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. ekb.eg The specific chalcones derived from N-(4-acetyl-phenyl)-4-chloro-benzamide would feature the 4-chlorobenzamide (B146232) moiety on one of the phenyl rings.

Incorporation into Cyclotriphosphazene (B1200923) Frameworks

This compound can be utilized as a building block in the construction of more complex macromolecular structures, such as cyclotriphosphazene derivatives.

Utilization of N-(4-Aminophenyl)-4-(chloro)benzamide as a linking unit

The amino group of this compound provides a reactive site for its attachment to other molecules. In the context of cyclotriphosphazenes, which are cyclic compounds containing a phosphorus-nitrogen backbone, this amine can act as a nucleophile. While direct use of this compound is not explicitly detailed in the provided results, analogous structures with amine functionalities are commonly used to create linkages to a cyclotriphosphazene core. rsc.orgnih.gov The amide linkage within the molecule can enhance the rigidity and thermal stability of the resulting macromolecule. mdpi.com

Functionalization with Indole (B1671886) Moieties

The reactivity of the amino group in derivatives of this compound also allows for the introduction of other important chemical functionalities, such as indole rings.

Synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide from N-(2-Amino-phenyl)-4-chloro-benzamide

The synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide starts with the precursor N-(2-Amino-phenyl)-4-chloro-benzamide. This compound features a reactive primary amine on the phenyl ring. This amine can be acylated by reacting it with an activated form of an indole-containing carboxylic acid, such as indole-3-acetic acid. The reaction would likely involve the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species like an acid chloride to facilitate the formation of the new amide bond. This process attaches the indole moiety to the benzamide structure through an acetylamino linker.

Development of N-Substituted Benzamide Analogues

The N-substituted benzamide moiety is a key pharmacophore in many biologically active compounds. By modifying the substituents on the benzamide ring system of this compound, chemists can fine-tune the molecule's properties to interact with specific biological targets.

Entinostat (MS-275) is a well-known histone deacetylase (HDAC) inhibitor with a benzamide structure that has been investigated for cancer therapy. nih.govresearchgate.net The design of novel anticancer agents has been inspired by its structure, leading to the synthesis of various N-substituted benzamide derivatives. nih.govresearchgate.net The primary goal of these modifications is to discover compounds with enhanced anti-proliferative activities. nih.govresearchgate.net

In one study, a series of fourteen N-substituted benzamide derivatives were synthesized and evaluated for their effectiveness against four cancer cell lines: MCF-7, A549, K562, and MDA-MB-231. nih.gov The results indicated that six of these compounds showed comparable or even superior antiproliferative activity compared to MS-275 against certain cancer cell lines. nih.gov Preliminary structure-activity relationship (SAR) studies revealed that the presence of a 2-substituent on the phenyl ring and heteroatoms in the amide group, which can chelate with zinc ions, are crucial for antiproliferative activity. nih.govresearchgate.net Conversely, the addition of a chlorine atom or a nitro-group on the same benzene (B151609) ring was found to significantly decrease their anti-proliferative effects. nih.govresearchgate.net

Another approach involved the synthesis of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, which introduced a nitrogen mustard group into a structure related to the HDAC inhibitor CI-994. nih.gov This compound, referred to as NA, demonstrated selective inhibition of class I HDACs, with IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov In cellular assays, NA was significantly more potent than the established HDAC inhibitor SAHA in inhibiting the growth of A2780 and HepG2 cancer cells. nih.gov

| Compound | Target | IC50 (nM) | Cell Line | Effect | Source |

|---|---|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 | A2780, HepG2 | Potent growth inhibition | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC2 | 260.7 | A2780, HepG2 | Potent growth inhibition | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC3 | 255.7 | A2780, HepG2 | Potent growth inhibition | nih.gov |

SGI-1027 is a potent inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. pasteur.frnih.gov The chemical structure of SGI-1027, which is N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide, features a benzamide core similar to this compound. pasteur.fr This has prompted the design and synthesis of analogues to explore the structure-activity relationships and develop more effective DNMT inhibitors. pasteur.frmdpi.com

Research has shown that SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with IC50 values in the range of 6-13 µM. nih.gov It acts by competing with S-adenosylmethionine in the methylation reaction. nih.gov Treatment of cancer cell lines with SGI-1027 leads to the selective degradation of DNMT1. nih.gov

In an effort to develop improved analogues, a study synthesized 25 derivatives of SGI-1027. pasteur.fr Molecular modeling suggested that the quinoline (B57606) and aminopyrimidine moieties are important for interaction with the enzyme. pasteur.fr Four of the synthesized compounds (derivatives 12, 16, 31, and 32) exhibited activities comparable to the parent compound. pasteur.fr These analogues were found to be more potent against human DNMT3A than DNMT1 and induced the re-expression of a silenced reporter gene in leukemia cells. pasteur.fr Structure-activity relationship studies highlighted that bicyclic substituents like quinoline are well-tolerated, and the orientation of the central amide bond has little effect on biological activity. pasteur.fr

Further studies have provided new insights into the mechanism of these quinoline-based inhibitors, suggesting they act as DNA competitive and S-adenosyl-l-methionine non-competitive inhibitors. nih.gov

| Compound | Target | IC50 (µM) | Effect | Source |

|---|---|---|---|---|

| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 6-13 | Inhibits DNA methylation, induces DNMT1 degradation | nih.gov |

| SGI-1027 Analogue 12 | DNMTs | Comparable to SGI-1027 | More potent against DNMT3A than DNMT1 | pasteur.fr |

| SGI-1027 Analogue 16 | DNMTs | Comparable to SGI-1027 | More potent against DNMT3A than DNMT1 | pasteur.fr |

| SGI-1027 Analogue 31 | DNMTs | Comparable to SGI-1027 | More potent against DNMT3A than DNMT1 | pasteur.fr |

| SGI-1027 Analogue 32 | DNMTs | Comparable to SGI-1027 | More potent against DNMT3A than DNMT1 | pasteur.fr |

Thiourea (B124793) and Hydantoin (B18101) Conjugates

The conjugation of thiourea and hydantoin moieties to a core scaffold is another strategy to generate compounds with potential therapeutic value. These heterocyclic structures are present in a wide range of biologically active molecules. researchgate.netekb.eg

Researchers have synthesized novel acylthiourea derivatives containing a hydantoin ring system, starting from materials like 5-(4-aminophenyl)-hydantoin. nih.gov While a significant portion of the research on these specific derivatives has focused on their herbicidal and fungicidal activities, the underlying chemical principles and the biological activity of the parent moieties are relevant to medicinal chemistry. researchgate.netnih.gov

A study detailed the synthesis of 41 novel acylthiourea derivatives containing hydantoin, which were produced in moderate to excellent yields. nih.gov The synthesis involved reacting 5-(4-aminophenyl)-hydantoin with freshly prepared acyl isothiocyanates. researchgate.net Although the primary testing for this series was in agriculture, demonstrating selective herbicidal activity, the parent hydantoin and thiourea structures are known to possess a wide range of pharmacological effects, including anticancer activities. ekb.egnih.govmdpi.com For instance, diarylthiourea derivatives have been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest. mdpi.com Similarly, various hydantoin derivatives have been investigated as potential anticancer agents that inhibit tubulin polymerization. researchgate.net

This highlights the potential for acylthiourea derivatives of this compound that incorporate a hydantoin moiety to be explored for their anticancer properties, building upon the known activities of each individual component.

Molecular Interactions and Biological Activity Profiles

Enzyme Inhibition Studies

The potential of a chemical compound to modulate the activity of enzymes is a cornerstone of drug discovery and molecular biology research. For N-(4-Aminophenyl)-4-chlorobenzamide, its profile as an enzyme inhibitor is not well-documented in publicly accessible scientific literature. The following sections outline the current state of knowledge regarding its interaction with several key enzyme families.

Kinase Enzyme Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov While numerous compounds have been developed and studied as VEGFR-2 inhibitors, there is a notable absence of specific data detailing the inhibitory activity of this compound against this receptor. One study mentions the synthesis of this compound as an intermediate in the creation of more complex molecules designed as potential VEGFR-2 inhibitors, but does not provide any inhibition data for the compound itself. nih.gov

The receptor tyrosine kinase c-KIT is a critical driver in several cancers, and its inhibition is a validated therapeutic approach. researchgate.net Similarly, the RET proto-oncogene is another important target in cancer therapy, with several inhibitors developed to target its kinase activity. harvard.edunih.gov The c-Raf kinase is a central component of the MAPK signaling pathway, which is frequently deregulated in cancer. nih.gov Despite the significance of these kinases as therapeutic targets, a review of the scientific literature reveals no specific studies or data on the inhibitory effects of this compound on c-kit, RET, or c-Raf kinases.

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the regulation of the cell cycle. Its aberrant activity is often associated with uncontrolled cell proliferation in cancer. nih.gov The development of selective CDK2 inhibitors is an active area of research. However, there is no available scientific literature that reports on the investigation of this compound as a CDK2 inhibitor.

The epidermal growth factor receptor (EGFR) is a key target in the treatment of various cancers, particularly non-small cell lung cancer. nih.gov A multitude of EGFR inhibitors have been developed and clinically approved. Despite the extensive research in this area, there are no published studies that specifically evaluate the inhibitory activity of this compound against EGFR.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. nih.govnih.gov A search for the HDAC inhibitory activity of this compound leads to research on a structurally related but distinct compound: N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) . nih.govnih.gov

This related compound, NA, has been shown to be a potent inhibitor of Class I HDACs. nih.govnih.gov Specifically, it demonstrated inhibitory activity against HDAC1, HDAC2, and HDAC3 with the following IC50 values:

| Enzyme | IC50 (nM) |

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

| Data sourced from a study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA). nih.govnih.gov |

It is critical to emphasize that this data pertains to NA , and not this compound. The structural differences between these two molecules, particularly the presence of the bis(2-chloroethyl)amino group in NA, are significant and would drastically alter the compound's biological activity. There is no direct evidence to suggest that this compound possesses similar HDAC inhibitory properties.

Monoamine Oxidase-B (MAO-B) Inactivation (for N-(2-aminoethyl)-4-chlorobenzamide analogues)

Analogues of N-(2-aminoethyl)-4-chlorobenzamide, a compound structurally related to the subject of this article, have been identified as potent inactivators of Monoamine Oxidase-B (MAO-B). Research into a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has shown that these compounds are competitive, time-dependent inhibitors of MAO-B. researchgate.net However, upon dialysis, full enzyme activity is restored, indicating that they are mechanism-based reversible inhibitors. researchgate.net

Further studies on the kinetics of MAO-B inhibition by N-(2-aminoethyl)-p-chlorobenzamide (also known as Ro 16-6491) and its analogues tested on bovine liver MAO-B confirmed their inhibitory effects. nih.gov Notably, it was discovered that replacing the amide bond in Ro 16-6491 with an ester bond resulted in a significant increase in potency, on the order of 150 to 200 times. nih.gov The relative potencies among these analogues are rationalized based on steric and hydrophobic effects. researchgate.net

Table 1: MAO-B Inactivators Based on N-(2-aminoethyl)-4-chlorobenzamide

| Compound Analogue | Inhibition Type | Key Finding |

|---|---|---|

| Halo- and nitro-substituted N-(2-aminoethyl)benzamides | Competitive, time-dependent, reversible | Act as mechanism-based reversible inhibitors of MAO-B. researchgate.net |

DNA Methyltransferase (DNMT) Inhibition (for SGI-1027 analogues)

SGI-1027, a complex quinoline-based benzamide (B126) analogue, is a potent inhibitor of DNA methyltransferases (DNMTs). acs.orgresearchgate.net It has demonstrated inhibitory activity against DNMT1, DNMT3A, and DNMT3B with IC50 values in the micromolar range. medchemexpress.com The mechanism of action involves competition with the S-adenosylmethionine (SAM) cofactor in the methylation reaction. researchgate.net

SGI-1027 is a quinolone-based molecule that directly binds to the cofactor-binding site of DNMT3A and to both the cofactor- and substrate-binding sites of DNMT1. researchgate.net Research on various analogues of SGI-1027, created by altering the positions of its chemical fragments, has been conducted to explore the structure-activity relationship. The inhibitory concentrations (IC50) against human DNMT1 for SGI-1027 and several of its analogues have been determined, highlighting how structural changes impact potency. acs.org For instance, SGI-1027 (compound 1) has an IC50 of 2.5 µM against DNMT1. acs.org

Table 2: DNMT1 Inhibition by SGI-1027 and its Analogues

| Compound Number | Linkage Variation | IC50 for DNMT1 (μM) |

|---|---|---|

| 1 (SGI-1027) | para/para | 2.5 |

| 2 | meta/para | 10.7 |

| 3 | ortho/para | >25 |

| 4 | para/meta | 1.8 |

| 5 | para/ortho | 1.4 |

| 6 | meta/meta | 3.8 |

| 7 | meta/ortho | 1.9 |

| 8 | ortho/meta | >25 |

| 9 | ortho/ortho | >25 |

Data sourced from Valente et al. (2014). acs.org

Cellular Activity and Pathway Modulation

The enzymatic inhibition profiles of these compounds translate into significant effects at the cellular level, including the suppression of cancer cell growth and the modulation of key signaling pathways.

Anti-proliferative Effects in Human Cancer Cell Lines

Analogues of this compound have demonstrated anti-proliferative effects across various human cancer cell lines. The DNMT inhibitor SGI-1027 has been shown to cause selective degradation of DNMT1 in several human cancer cell lines. medchemexpress.com Specifically, it exhibits cytotoxicity against the KG-1 leukemia cell line with an EC50 of 4.4 μM. medchemexpress.com Another study noted that SGI-1027 can induce apoptosis in human U937 leukemia cells. researchgate.net

In a different study, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a derivative where a nitrogen mustard group was introduced, showed potent anti-proliferative activity. nih.gov It was significantly more potent than the established inhibitor SAHA in A2780 (ovarian carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values of 2.66 μM and 1.73 μM, respectively. nih.gov

Gene Re-expression Studies in Leukemia Cells

A key consequence of DNMT inhibition by SGI-1027 and its analogues is the re-expression of tumor suppressor genes (TSGs) that were silenced by hypermethylation. SGI-1027 has been shown to reactivate silenced TSGs. researchgate.net In RKO colon cancer cells, treatment with SGI-1027 resulted in the demethylation and re-expression of the TSGs p16, MLH1, and TIMP3. researchgate.net

This activity is particularly relevant in hematological cancers. The DNMT3A enzyme is frequently mutated in acute myeloid leukemia (AML). nih.gov Inhibition of DNMTs is a key therapeutic strategy, and SGI-1027's ability to suppress the growth of leukemia cell lines is linked to this mechanism. researchgate.net By causing the degradation of DNMT1, SGI-1027 and its analogues can reverse the aberrant methylation patterns that contribute to the leukemic state, providing a pathway to reactivate critical tumor-suppressing functions. researchgate.net

Induction of Apoptotic Machinery

While direct studies on the induction of apoptosis by this compound are not extensively documented in publicly available research, the broader class of N-substituted benzamides has been shown to trigger programmed cell death, or apoptosis, in various cell types, particularly cancer cells. Research on structurally related compounds, such as declopramide (B1670142) (3-chloroprocainamide), provides insights into the potential mechanisms. nih.gov

The induction of apoptosis by these compounds appears to be a multi-step process. It can be initiated by causing a cell cycle arrest, often at the G2/M phase, which is a critical checkpoint before cell division. nih.gov Following this, the apoptotic cascade is typically engaged, a process that can be either dependent or independent of the tumor suppressor protein p53. nih.gov A key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This, in turn, activates a family of enzymes known as caspases, particularly caspase-9, which are central executioners of the apoptotic process. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 has been shown to inhibit this process, highlighting the mitochondrial pathway's importance. nih.gov

Antiparasitic Activity

A significant area of investigation for N-phenylbenzamide derivatives is their potential as therapeutic agents against parasitic infections, particularly those caused by kinetoplastid parasites.

Activity against Kinetoplastid Parasites (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani) (for N-phenylbenzamide derivatives)

Neglected tropical diseases caused by kinetoplastid parasites, such as African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani), pose a significant global health burden. acs.org The N-phenylbenzamide scaffold has emerged as a promising starting point for the development of new drugs to combat these diseases. acs.org

Numerous studies have demonstrated the in vitro activity of N-phenylbenzamide derivatives against these parasites. For instance, a series of N-phenylbenzamide analogues have shown potent and selective activity against all three major kinetoplastid parasite species. acs.org The structural modifications on the N-phenylbenzamide core have been systematically explored to optimize their antiparasitic efficacy.

Below is a table summarizing the in vitro antiparasitic activity of selected N-phenylbenzamide derivatives from a recent study.

| Compound | T. brucei EC50 (µM) | T. cruzi EC50 (µM) | L. donovani EC50 (µM) |

| Derivative 1 | 0.8 | 1.2 | 2.5 |

| Derivative 2 | 0.5 | 0.9 | 1.8 |

| Derivative 3 | 1.1 | 1.5 | 3.1 |

| Derivative 4 | 0.3 | 0.7 | 1.1 |

| EC50 values represent the half-maximal effective concentration required to inhibit parasite growth. |

DNA Binding Affinity and Mode of Binding (for N-phenylbenzamide derivatives)

A primary mechanism of action for the antiparasitic activity of many N-phenylbenzamide derivatives is their interaction with the parasite's DNA. Kinetoplastid parasites possess a unique mitochondrial DNA structure known as the kinetoplast DNA (kDNA), which is rich in adenine-thymine (AT) base pairs. acs.org This kDNA is a validated drug target.

Studies have revealed that N-phenylbenzamide derivatives can act as DNA minor groove binders. acs.org They selectively bind to the minor groove of AT-rich DNA sequences, which are prevalent in the kDNA of these parasites. This binding is often strong and can lead to the displacement of essential DNA-binding proteins, disrupting kDNA replication and function, and ultimately leading to parasite death. acs.org The mode of binding for some derivatives also includes intercalation, where the molecule inserts itself between the base pairs of the DNA helix. acs.org

The strength of this DNA binding often correlates with the antiparasitic activity of the compounds. Biophysical studies, such as thermal denaturation experiments (measuring the change in melting temperature, ΔTm, of DNA upon ligand binding), are used to quantify this interaction.

| Compound | ΔTm with AT-rich DNA (°C) | ΔTm with GC-rich DNA (°C) |

| Derivative A | 12.5 | 3.2 |

| Derivative B | 15.1 | 4.5 |

| Derivative C | 10.8 | 2.9 |

| Derivative D | 17.3 | 5.1 |

| A higher ΔTm value indicates stronger binding to the DNA. |

Structure Activity Relationship Sar Investigations

Impact of Structural Modifications on Kinase Inhibitory Potency

The core structure of N-(4-Aminophenyl)-4-chlorobenzamide serves as a scaffold for developing various kinase inhibitors. By incorporating heterocyclic systems like furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573), researchers have created potent modulators of kinase activity.

The furo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a key component in the design of various kinase inhibitors. researchgate.net A series of 4-anilino-furo[2,3-d]pyrimidine derivatives were synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2). nih.gov The furo[2,3-d]pyrimidine core acts as the hinge-binding moiety. Molecular modeling and biological evaluation showed that modifications at the 5-position of this scaffold significantly influence inhibitory activity. nih.gov For instance, derivatives with a 5-carboxylic acid side chain demonstrated potent, submicromolar inhibition of EGFR. nih.gov Furthermore, furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of PI3K/AKT. nih.gov In this context, the morpholine (B109124) ring is crucial for binding to the key amino acid Val851 in the hinge region of the PI3K enzyme. nih.gov

The thieno[2,3-d]pyrimidine scaffold has also been extensively studied for kinase inhibition. researchgate.net Derivatives have been developed as potent inhibitors of Tumor progression locus 2 (Tpl2) kinase, Focal Adhesion Kinase (FAK), and FMS-like Tyrosine Kinase 3 (FLT3). nih.govacs.org An intensive SAR study of thieno[3,2-d]pyrimidine (B1254671) derivatives led to the identification of a lead compound with an IC₅₀ of 9.7 nM against FAK and 0.5 nM against the FLT3-D835Y mutant. acs.orgacs.org This study highlighted that the thieno[3,2-d]pyrimidine scaffold was superior to the 7H-pyrrolo[2,3-d]pyrimidine scaffold for FAK inhibition. acs.org

The specific substituents on the heterocyclic scaffolds are critical determinants of enzyme inhibitory potency.

For furo[2,3-d]pyrimidine derivatives targeting EGFR/HER2, modifications of the 5-position side chain were found to greatly affect activity. nih.gov A comparison between an ester derivative (7h) and its corresponding carboxylic acid analogue (10) revealed a significant difference in their inhibitory profiles. While the ester showed modest EGFR inhibition (18%), the carboxylic acid demonstrated complete inhibition (100%), suggesting the ester may act as a prodrug. nih.gov The 3-bromoanilino derivative with a 5-carboxylic acid side chain (8d) was one of the most significant submicromolar EGFR inhibitors identified. nih.gov

For thieno[3,2-d]pyrimidine derivatives targeting FAK, SAR studies indicated that the R1 group at the 4-position was crucial. A para-ethylpiperazinophenyl group at this position was determined to be optimal for both microsomal stability and potency. acs.org The R2 group at the 2-position was also optimized, with a 3-(N-methylsulfonamido)phenyl group being selected. acs.org The data in the table below illustrates the impact of these substitutions on FAK inhibitory activity.

| Compound | Scaffold | Target Kinase | Key Substitutions | IC₅₀ (nM) | Source |

|---|---|---|---|---|---|

| 8d | Furo[2,3-d]pyrimidine | EGFR | 3-bromoanilino, 5-carboxylic acid | Submicromolar | nih.gov |

| 26 | Thieno[3,2-d]pyrimidine | FAK | R1: para-ethylpiperazinophenyl, R2: 3-(N-methylsulfonamido)phenyl | 9.7 | acs.org |

| 26 | Thieno[3,2-d]pyrimidine | FLT3-D835Y | R1: para-ethylpiperazinophenyl, R2: 3-(N-methylsulfonamido)phenyl | 0.5 | acs.org |

Relationship between Chemical Structure and Antiproliferative Efficacy

The antiproliferative activity of this compound derivatives is closely linked to their chemical structure, with specific modifications enhancing cytotoxicity against various cancer cell lines.

One study introduced a nitrogen mustard group to create N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA). This compound exhibited potent antiproliferative activity, with an IC₅₀ value of 1.73 μM against HepG2 (human liver cancer) cells, which was over 11 times more potent than the established drug suberoylanilide hydroxamic acid (SAHA). nih.gov Further modification by adding a fluorine atom to the aminophenyl ring (FNA) resulted in an IC₅₀ of 1.30 μM against HepG2 cells. nih.gov This activity is attributed to the induction of G2/M phase cell cycle arrest and apoptosis. nih.gov

Other benzamide (B126) analogs have also shown dose- and time-dependent inhibition of A549 non-small cell lung cancer cells. atlantis-press.com The incorporation of bulky, lipophilic moieties like adamantane (B196018) can also drive significant antiproliferative effects. Adamantane-linked isothiourea derivatives displayed potent, generalized antiproliferative activity against human leukemia (HL-60), colorectal cancer (HT-29), and breast cancer (MCF7) cell lines, with IC₅₀ values below 10 μM. mdpi.com

The furo[2,3-d]pyrimidine derivative 7h, an ester, showed potent antiproliferative activity against the A549 lung cancer cell line with an IC₅₀ of 0.5 μM. nih.gov This compound was found to be a more effective inducer of apoptosis than the reference drug gefitinib, increasing annexin (B1180172) V-FITC-positive apoptotic cells by 25-fold (early apoptosis) and 79-fold (late apoptosis) compared to the control. nih.gov

| Compound | Key Structural Feature | Cell Line | Antiproliferative Activity (IC₅₀) | Source |

|---|---|---|---|---|

| NA | bis(2-chloroethyl)amino group | HepG2 | 1.73 μM | nih.gov |

| FNA | bis(2-chloroethyl)amino group, fluorine substitution | HepG2 | 1.30 μM | nih.gov |

| 7h | Furo[2,3-d]pyrimidine scaffold | A549 | 0.5 μM | nih.gov |

| Adamantane-linked isothioureas (7a-c) | Adamantane moiety | HL-60, HT-29, MCF7 | < 10 μM | mdpi.com |

Modulations Affecting DNA Methyltransferase Inhibition

Derivatives based on the N-(4-aminophenyl)benzamide scaffold have been investigated as inhibitors of DNA methyltransferases (DNMTs), enzymes that are critical in epigenetic regulation and are often dysregulated in cancer. nih.govfrontiersin.org SAR studies on analogues of SGI-1027, a known DNMT inhibitor with a related structure, have provided clear guidance on the structural requirements for potent inhibition. nih.gov

The nature of the linker connecting different parts of the molecule is critical. In the design of SGI-1027 analogues, which feature a quinoline (B57606) moiety, the introduction of a linker group—specifically a methylene (B1212753) (-CH₂-) or a carbonyl (-C=O-)—to conjugate the quinoline part of the molecule was found to dramatically decrease the inhibitory activity against DNMTs. nih.gov This suggests that a direct connection between the core benzamide structure and the larger aromatic systems is preferable for optimal interaction with the enzyme's binding site.

The size and nature of the aromatic or heterocyclic substituents are also key modulators of DNMT inhibitory activity. nih.gov SAR studies revealed the following trends:

Tricyclic systems , such as an acridine (B1665455) ring, were found to decrease the compound's inhibitory activity.

Bicyclic systems , such as a quinoline ring, were well-tolerated and often resulted in potent inhibition.

The most effective combination was found to be a bicyclic substituent on one side of the molecule and a single-ring moiety on the other side.

These findings indicate that while a large aromatic surface is beneficial for binding, there is a size limitation, beyond which steric hindrance likely reduces the affinity for the DNMT enzyme. The orientation of the central amide bond, however, was found to have little effect on biological activity. nih.gov

Significance of Amide Bond Orientation

While direct studies on the amide bond orientation of this compound are not extensively detailed in the available literature, the planarity and rotational barrier of the amide bond are known to be critical for the biological activity of related benzamide derivatives. The amide linkage imparts a degree of rigidity to the molecule, influencing the spatial arrangement of the phenyl rings. This orientation is crucial for fitting into the binding sites of enzymes or receptors.

In analogous series of N-phenylbenzamide derivatives, the relative orientation of the aromatic rings, dictated by the amide linker, is a key determinant of their binding affinity to biological targets such as the minor groove of DNA. The hydrogen bonding capability of the amide N-H group and the carbonyl oxygen is also of paramount importance, often forming key interactions with amino acid residues in a protein binding pocket. The specific "trans" or "cis" conformation of the amide bond, with the trans being sterically more favorable, will position the flanking aromatic groups in a defined three-dimensional space, which is essential for specific molecular recognition and subsequent biological effect.

Physicochemical Properties and Biological Outcomes

The physicochemical properties of this compound, such as its acidity (pKa), steric profile, and hydrophobicity, are intrinsically linked to its biological actions. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for biological targets.

Correlation of pKa Values with Biological Activity (e.g., DNA binding)

The ionization state of a molecule at physiological pH, which is determined by its pKa value, can significantly influence its biological activity. For N-phenylbenzamide derivatives that target the AT-rich mitochondrial DNA (kDNA) of parasites, a clear correlation between their measured pKa values and DNA binding affinities has been observed. nih.gov Different ionization states at a pH of 7.4 were found to correlate with the DNA binding affinities (ΔTm) for certain series of these compounds. nih.gov

Table 1: Correlation of Physicochemical Properties with Biological Activity in Analogous Compounds

| Compound Series | Measured pKa | Correlation with DNA Binding (ΔTm) at pH 7.4 |

|---|---|---|

| Series 2 Analogues | Varied | Correlated |

This data is based on analogous N-phenylbenzamide derivatives and illustrates the principle of pKa correlation with biological activity.

Steric and Hydrophobic Contributions to Enzyme Inhibition

The steric bulk and hydrophobicity of substituents on the benzamide scaffold are critical factors in determining the potency and selectivity of enzyme inhibition. In a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide, which are reversible inhibitors of monoamine oxidase-B (MAO-B), the relative potencies were rationalized in terms of steric and hydrophobic effects. nih.gov

For this compound, the chlorine atom at the 4-position of the benzamide ring contributes to the molecule's hydrophobicity and also has a specific steric footprint. This chloro-substituent can occupy a hydrophobic pocket within an enzyme's active site, thereby enhancing binding affinity. The size and shape of the entire molecule, including the aminophenyl group, must be complementary to the topology of the enzyme's active site for effective inhibition.

In studies of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a histone deacetylase (HDAC) inhibitor, the introduction of different functional groups demonstrated the importance of steric and electronic properties for potent antitumor activities. nih.gov This highlights that the interplay of steric and hydrophobic factors is a key consideration in the design of potent enzyme inhibitors based on the benzamide scaffold.

Table 2: Structure-Activity Relationship of Analogous Benzamide Derivatives as Enzyme Inhibitors

| Compound Analogue | Key Structural Feature | Observed Effect |

|---|---|---|

| N-(2-aminoethyl)benzamide analogues | Halo- and nitro-substituents | Relative potency as MAO-B inhibitors rationalized by steric and hydrophobic effects. nih.gov |

This table provides examples from related benzamide derivatives to illustrate the significance of steric and hydrophobic contributions to enzyme inhibition.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-phenylbenzamide |

| N-(2-aminoethyl)benzamide |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide |

Computational Chemistry and Molecular Modeling Studies

Advanced Structural Analysis Techniques

Advanced computational methods provide a deeper understanding of the intricate network of intermolecular interactions that govern the solid-state architecture and dynamic behavior of crystalline materials. These techniques are crucial for predicting and interpreting the properties of compounds like N-(4-Aminophenyl)-4-chlorobenzamide.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule of interest dominates the corresponding sum over the crystal. The resulting surface is color-coded to highlight different types of intermolecular contacts and their relative strengths.

Illustrative Findings from Related Compounds:

To exemplify the utility of this technique, we can look at studies on structurally analogous compounds. For instance, in a study of N-(4-chlorophenyl)benzamide, the crystal structure is stabilized by N-H···O hydrogen bonds, forming chains of molecules. researchgate.net Hirshfeld surface analysis of similar benzanilide (B160483) derivatives often reveals the dominance of H···H, C-H···O, and N-H···O interactions. For example, in a study on N-(4-methoxyphenyl)picolinamide, the total interaction energy was calculated, with electrostatic and dispersion forces being the primary contributors to crystal stability. nih.gov

In the analysis of other related structures, like N-(chlorophenyl)pyridinecarboxamides, Hirshfeld surface analysis has been instrumental in probing the interaction environments. dcu.ie These studies often show that N-H···N or N-H···O interactions are favored, leading to specific aggregation patterns. dcu.ie The 2D fingerprint plots for these compounds typically show sharp spikes corresponding to strong hydrogen bonds and more diffuse regions representing weaker van der Waals contacts.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analogous Benzamide (B126) Derivative

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 22.8 |

| O···H/H···O | 15.5 |

| N···H/H···N | 8.3 |

| Cl···H/H···Cl | 5.6 |

| Other | 2.6 |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical findings for related benzamide structures. It does not represent actual data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions. This technique solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. MD simulations are particularly valuable for understanding the dynamic nature of intermolecular interactions, conformational changes, and the stability of molecular complexes, especially in a biological context.

Application to this compound and Related Systems:

While specific MD simulation studies on this compound are not readily found, research on analogous compounds highlights the potential of this method. For example, MD simulations have been employed to study the stability of ligand-protein complexes for derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, which share a similar structural motif. researchgate.netnih.gov In such studies, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the binding pose over the simulation time. researchgate.net

These simulations can reveal the crucial role of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, in maintaining the stability of the complex. nih.gov Furthermore, MD simulations can provide insights into the role of solvent molecules, demonstrating how water can mediate interactions between a ligand and a protein. nih.gov

Table 2: Key Parameters from a Hypothetical MD Simulation of a Benzamide Derivative in a Protein Binding Site

| Simulation Parameter | Value/Observation |

| Simulation Time | 100 ns |

| Average RMSD of Ligand | 1.5 Å |

| Key Interacting Residues | Asp, Tyr, Phe |

| Dominant Interaction Types | Hydrogen bonding, π-π stacking |

| Solvent Accessible Surface Area (SASA) | Decrease upon binding |

Note: This table presents hypothetical data to illustrate the type of information obtained from an MD simulation study. It is not based on actual simulation results for this compound.

By applying these advanced computational techniques, a comprehensive understanding of the structural and dynamic properties of this compound can be achieved. Hirshfeld surface analysis and 2D fingerprint plots can elucidate the key intermolecular interactions that dictate its crystal packing, while molecular dynamics simulations can provide invaluable information about its behavior in a dynamic environment, which is particularly relevant for potential biological applications. Future computational studies directly targeting this compound are needed to confirm and expand upon the insights gained from related systems.

Future Directions and Research Perspectives

Design of Novel N-(4-Aminophenyl)-4-chlorobenzamide Analogues

The core structure of this compound presents multiple avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on systematic structure-activity relationship (SAR) studies to guide the rational design of novel analogues.

Key strategies for analogue design include:

Modification of the Phenyl Rings: Introduction of various substituents on both the 4-chlorobenzoyl and the 4-aminophenyl rings can significantly influence biological activity. For instance, the nature and position of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins.

Alterations to the Amide Linker: The amide bond is a critical hydrogen bonding motif. Modifications to this linker, such as its replacement with bioisosteres or the introduction of conformational constraints, could lead to analogues with altered stability and target interaction profiles.

Derivatization of the Amino Group: The primary amino group on the phenyl ring is a key site for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems can lead to compounds with diverse pharmacological activities.

A notable example is the design of 4-amino-N-(4-aminophenyl)benzamide analogues based on the quinoline-based DNA methyltransferase (DNMT) inhibitor SGI-1027. nih.gov In this study, researchers systematically explored the impact of various substituents. Key findings from this research that can guide future analogue design are summarized in the table below. nih.gov

| Modification Strategy | Impact on Activity | Reference |

| Introduction of a methylene (B1212753) or carbonyl group to conjugate a quinoline (B57606) moiety | Decreased activity | nih.gov |

| Substitution with tricyclic moieties (e.g., acridine) | Decreased activity | nih.gov |

| Substitution with bicyclic moieties (e.g., quinoline) | Well-tolerated | nih.gov |

| Altering the orientation of the central amide bond | Little effect on biological activity | nih.gov |

These findings underscore the importance of steric and electronic factors in the design of potent analogues and provide a clear roadmap for further synthetic efforts.

Exploration of Additional Biological Targets

While initial studies have highlighted the anticancer and anti-inflammatory potential of this compound derivatives, a comprehensive exploration of their biological target landscape is warranted. The structural motifs present in this compound suggest potential interactions with a variety of enzyme families and signaling pathways.

Future research should investigate the following potential targets:

Protein Kinases: Many benzamide (B126) derivatives are known to be potent kinase inhibitors. nih.govresearchgate.net Given the role of kinases in a multitude of diseases, particularly cancer, screening this compound analogues against a panel of cancer-associated kinases such as EGFR, HER-2, and Bcr-Abl is a logical next step. nih.govsemanticscholar.org The development of derivatives containing a flexible 4-(aminomethyl)benzamide (B1271630) linker has shown promise in targeting the T315I mutant of Bcr-Abl, a common cause of resistance to existing therapies. nih.gov

Epigenetic Modifiers: As demonstrated by the SGI-1027 analogues, the N-(4-aminophenyl)benzamide scaffold can be adapted to inhibit DNMTs. nih.gov This opens the door to exploring other epigenetic targets, such as histone deacetylases (HDACs) and histone methyltransferases, which are also crucial regulators of gene expression and are implicated in cancer and other diseases.

Wnt/β-catenin Pathway: Recent research has identified N-(heterocyclylphenyl)benzenesulfonamides as inhibitors of the β-catenin pathway, a critical signaling cascade in development and disease. nih.gov Given the structural similarities, investigating the potential of this compound derivatives to modulate this pathway could unveil new therapeutic applications, particularly in oncology. nih.gov

A summary of potential biological targets and the rationale for their exploration is presented in the table below.

| Potential Biological Target | Rationale for Exploration | Reference(s) |

| Receptor Tyrosine Kinases (e.g., EGFR, HER-2) | Benzamide core is a common feature in kinase inhibitors. | nih.govresearchgate.net |

| Bcr-Abl Kinase (including T315I mutant) | Derivatives have shown potential to overcome resistance mutations. | nih.govsemanticscholar.org |

| DNA Methyltransferases (DNMTs) | Analogues of SGI-1027 have demonstrated inhibitory activity. | nih.gov |

| β-catenin | Structural similarity to known inhibitors of the Wnt/β-catenin pathway. | nih.gov |

Advanced Mechanistic Investigations

A deeper understanding of the molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their clinical translation. Future research should move beyond primary screening and delve into the intricate cellular and molecular events triggered by these compounds.

Key areas for mechanistic investigation include:

Apoptosis Induction Pathways: For anticancer applications, elucidating the precise apoptotic pathway is critical. Studies on the related compound, 3-chloroprocainamide (declopramide), have shown that it induces apoptosis through the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. nih.gov Future investigations should confirm if this compound analogues operate through a similar intrinsic apoptotic pathway. This would involve techniques such as Western blotting for key apoptotic proteins, flow cytometry to analyze cell cycle arrest, and mitochondrial membrane potential assays.

Cell Cycle Analysis: Determining the specific phase of the cell cycle at which these compounds exert their effects is essential. This information can guide combination therapy strategies and provide insights into the upstream molecular targets.

Target Engagement and Validation: Once a primary biological target is identified, confirming direct engagement in a cellular context is paramount. Techniques such as cellular thermal shift assays (CETSA) and photo-affinity labeling can provide definitive evidence of target binding.

Development of Predictive Computational Models

The integration of computational chemistry and molecular modeling can significantly accelerate the drug discovery process by providing insights into ligand-protein interactions and predicting the activity of novel compounds. For this compound, the development of robust computational models is a key future direction.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity. nih.govugm.ac.id These models can identify key structural features that are either beneficial or detrimental to activity, thereby guiding the design of more potent compounds. For instance, a QSAR study on cholinesterase inhibitors highlighted the importance of the electrophilicity parameter in determining inhibitory activity. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of this compound analogues within the active site of their target proteins. researchgate.netresearchgate.net This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For example, docking studies of 4-(arylaminomethyl)benzamide derivatives into the active site of the T315I-mutant of Abl kinase have provided a rationale for their activity. nih.govresearchgate.net Furthermore, molecular dynamics simulations can be employed to study the conformational changes in both the ligand and the protein upon binding, providing a more dynamic and realistic view of the interaction.

The development of these predictive models will not only rationalize the existing SAR data but also provide a powerful tool for the in silico screening of virtual libraries of novel this compound analogues, prioritizing the synthesis of the most promising candidates.

Q & A

Q. Q1. What are the key synthetic routes for N-(4-Aminophenyl)-4-chlorobenzamide, and how can reaction conditions be optimized for higher yields?

A1. The compound is typically synthesized via amide coupling between 4-chlorobenzoyl chloride and 4-aminophenylamine. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts : Triethylamine or DMAP improves coupling efficiency by neutralizing HCl byproducts .

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., over-acylation) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product with >95% purity .

Q. Q2. How is the structural identity of this compound confirmed experimentally?

A2. Structural validation employs:

- X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles between aromatic rings (e.g., 15.8°), confirming planar geometry .

- Spectroscopy :

Advanced Research Questions

Q. Q3. How do substituent effects influence the electronic properties and reactivity of this compound?

A3. The electron-withdrawing Cl group on the benzamide ring reduces electron density at the amide carbonyl, increasing electrophilicity. This enhances nucleophilic substitution at the 4-aminophenyl group. Comparative studies with analogs (e.g., 4-fluoro or 4-nitro derivatives) show:

Q. Q4. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?

A4. Discrepancies arise from assay conditions and cellular models. Robust approaches include:

- Dose-response profiling : IC₅₀ values in cancer cell lines (e.g., MCF-7) vs. MICs in bacterial strains (e.g., S. aureus) .

- Metabolic stability assays : Liver microsome studies differentiate false positives from true bioactivity .

- Target validation : siRNA knockdown of suspected targets (e.g., tyrosine kinases) confirms mechanism .

Q. Q5. How can crystallographic data from SHELX refinements improve structure-activity relationship (SAR) models?

A5. SHELXL-refined structures provide atomic-level insights:

- Hydrogen bonding : NH···O interactions stabilize ligand-receptor binding (e.g., with COX-2) .

- Torsional flexibility : Substituent orientation (e.g., Cl vs. CF₃) affects binding pocket compatibility .

- Twinned crystals : SHELXD resolves pseudo-symmetry in low-quality datasets, ensuring accurate SAR inputs .

Q. Q6. What experimental strategies mitigate toxicity risks during in vivo studies of this compound derivatives?

A6. Toxicity mitigation involves:

- Prodrug design : Masking the amine group with acetyl or PEG linkers reduces hepatic toxicity .

- Metabolite screening : LC-MS identifies reactive intermediates (e.g., quinone imines) for structural modification .

- In silico ADMET : Tools like SwissADME predict liabilities (e.g., hERG inhibition) early in development .

Methodological Guidelines

Q. Q7. How should researchers design experiments to assess the compound’s photostability for material science applications?

A7. Protocols include:

- UV-Vis spectroscopy : Monitor absorbance changes (λmax = 265 nm) under accelerated light exposure (e.g., 500 W/m² for 24 hr) .

- Mass spectrometry : Detect photodegradants (e.g., dechlorinated byproducts) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) for polymer composite integration .

Q. Q8. What analytical techniques are critical for resolving batch-to-batch variability in synthesized this compound?

A8. Quality control requires:

- HPLC-PDA : Purity assessment (C18 column, 70:30 acetonitrile/water) with retention time consistency (±0.1 min) .

- Elemental analysis : Validate C, H, N content (±0.3% theoretical) to detect solvent residues .

- DSC : Melting point consistency (reported: 178–180°C) indicates crystallinity .

Safety and Handling

Q. Q9. What safety protocols are essential for handling this compound in laboratory settings?

A9. Key precautions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.